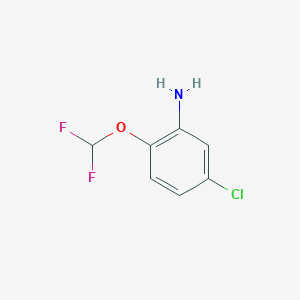

5-Chloro-2-(difluoromethoxy)aniline

Description

5-Chloro-2-(difluoromethoxy)aniline, identified by its CAS number 914635-76-0, is an aromatic amine that has garnered attention in the scientific community. bldpharm.comechemi.com Its structure, featuring a chlorinated and difluoromethoxylated aniline (B41778) ring, positions it as a valuable intermediate in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 914635-76-0 |

| Molecular Formula | C7H6ClF2NO |

| Molecular Weight | 193.58 g/mol |

The utility of this compound in organic synthesis is rooted in its reactive potential. The aniline functional group provides a nucleophilic center, amenable to a variety of chemical transformations. This reactivity allows for the construction of larger, more intricate molecular architectures.

Research has demonstrated the application of structurally similar aniline derivatives in the development of pharmaceutically active compounds. For instance, the synthesis of potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonists has utilized a related compound, 4-(difluoromethoxy)aniline (B1299965), which underwent an efficient bis-ortho-chlorination process. acs.org This highlights the potential of chloro- and difluoromethoxy-substituted anilines as key components in the synthesis of targeted therapeutics. The presence of the chloro and difluoromethoxy groups can significantly influence the compound's reactivity, solubility, and biological activity. ontosight.ai

The inclusion of fluoroalkoxy groups, such as the difluoromethoxy group (-OCHF2) in this compound, is a deliberate strategy in modern chemical design. The high electronegativity of the fluorine atoms imparts unique properties to the molecule. ontosight.ai These properties can include increased metabolic stability, enhanced membrane permeability, and altered binding affinities to biological targets.

The strategic incorporation of fluorine-containing groups is a widely recognized approach in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethoxy group, in particular, can serve as a lipophilic hydrogen bond donor, influencing molecular conformations and interactions with protein targets. This strategic use of fluorination is a key driver in the design of advanced materials and pharmaceuticals, underscoring the importance of building blocks like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJADXBJPQYBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-76-0 | |

| Record name | 5-chloro-2-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Difluoromethoxy Aniline

Foundational Strategies for Introducing the Difluoromethoxy Group

The incorporation of the difluoromethoxy (OCF2H) group onto an aromatic ring is a critical step in the synthesis of 5-Chloro-2-(difluoromethoxy)aniline. This functional group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making its introduction a key area of research. Several strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.

Selective Fluorination Approaches

One of the established methods for introducing a difluoromethoxy group involves the selective fluorination of a corresponding trichloromethoxybenzene precursor. This approach leverages the stepwise replacement of chlorine atoms with fluorine. The process typically involves reacting a trichloromethoxy-substituted aromatic compound with a fluorinating agent. The reaction conditions must be carefully controlled to achieve the desired level of fluorination, stopping at the difluoro stage without proceeding to trifluorination.

X-H Insertion Reactions Utilizing Advanced Difluorocarbene Reagents

A more modern approach involves the use of advanced difluorocarbene reagents for X-H insertion reactions. Difluorocarbene (:CF2) is a highly reactive intermediate that can insert into O-H bonds of phenols. Various precursors have been developed to generate difluorocarbene under mild conditions. These reactions offer a direct route to the difluoromethoxy group, often with high efficiency and functional group tolerance. The reaction of difluorocarbene with benzyl (B1604629) and alkylzinc halides has also been described, leading to the formation of fluorinated organozinc species that can be further manipulated. nih.gov

Metal-Mediated Difluoromethylation at Aromatic C(sp2) Sites

Metal-mediated cross-coupling reactions have emerged as powerful tools for the formation of carbon-fluorine bonds. In the context of difluoromethoxy group introduction, this can involve the coupling of an aryl electrophile with a difluoromethylating agent. For instance, a dual nickel/photoredox catalytic platform has been successfully employed for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the difluoromethyl radical source. princeton.edu This method is particularly valuable for its mild reaction conditions and broad substrate scope. princeton.edu Another approach utilizes copper-mediated difluoromethylation of aryl iodides with trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H), offering a one-step procedure with readily available and non-hazardous reagents. nih.gov This method has been shown to be tolerant of various functional groups, including amines, ethers, and amides. nih.gov

Aromatic Ring Functionalization and Amino Group Introduction

Following the successful installation of the difluoromethoxy group, the next critical phase in the synthesis of this compound involves the functionalization of the aromatic ring, specifically the introduction of the amino group. This is typically achieved through a two-step sequence of nitration followed by reduction.

Nitration of Precursors Followed by Reduction to the Aniline (B41778) Moiety

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.comyoutube.com For the synthesis of this compound, a precursor such as 4-chloro-1-(difluoromethoxy)benzene would be subjected to nitration. This is commonly carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. Vapor-phase nitration using nitric acid or nitrogen oxides in the presence of a solid inorganic oxide catalyst is another method that can be employed. google.com

Once the nitro group is in place, the final step is its reduction to the corresponding aniline. This transformation is one of the most fundamental and widely used reactions in industrial chemistry.

Catalytic hydrogenation is the most common and environmentally benign method for the reduction of nitroaromatics. csic.es This process involves the use of a metal catalyst and a hydrogen source to convert the nitro group to an amino group. Several catalyst systems are routinely employed for this purpose.

Raney Nickel: Raney nickel is a versatile and widely used catalyst for the hydrogenation of nitro compounds. acs.orgacs.orgrasayanjournal.co.in It is typically prepared by leaching aluminum from a nickel-aluminum alloy. rasayanjournal.co.in Hydrogenations using Raney nickel are often carried out in the liquid phase and can be highly effective for the reduction of nitroaromatics to their corresponding anilines. acs.org

Palladium-Carbon (Pd/C): Palladium on a carbon support is another highly efficient catalyst for nitro group reduction. acs.orgyoutube.comyoutube.comyoutube.com The reaction is typically performed under a hydrogen atmosphere, and the catalyst can be easily removed by filtration upon completion of the reaction. youtube.comyoutube.com Palladium carbide nanocubes have also shown excellent catalytic performance in the hydrogenation of nitrobenzene (B124822) to aniline. acs.org Palladium on graphene has also been reported as a stable and highly active catalyst for the hydrogenation of nitrophenols and nitrotoluenes. rsc.org

Platinum-Carbon (Pt/C): Platinum-based catalysts, often supported on carbon, are also widely used for the hydrogenation of nitroaromatics. rsc.orgacs.orgacs.orggoogle.com Platinum nanoparticles, in particular, have shown promise as they combine good activity with a degree of selectivity. rsc.org The efficiency of platinum catalysts can be enhanced by modifying them with other compounds, such as tungsten and phosphorus compounds. google.com

The general scheme for the catalytic hydrogenation of a nitroaromatic to an aniline is presented below:

Direct Route: The reaction can proceed through N-phenylhydroxylamine as an intermediate. rsc.org

Condensation Route: Alternatively, the reaction can involve the formation of azoxy and azo intermediates. rsc.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired aniline. For instance, the chemoselective reduction of a nitro group in the presence of other reducible functionalities remains a key challenge in synthetic chemistry. rsc.org

Table of Research Findings on Catalytic Hydrogenation

| Catalyst System | Substrate Type | Key Findings | Citations |

| Raney Nickel | Nitrobenzene | Zero-order reaction kinetics observed for the formation of aniline. | acs.org |

| Palladium-Carbon (Pd/C) | Nitrobenzene | Quantitative yield of aniline achieved in 70 minutes at 30°C and 1 bar H2. | acs.org |

| Platinum-Carbon (Pt/C) | Nitroaromatics | Platinum nanoparticles are promising for combining good activity with selectivity. | rsc.org |

| Palladium on Graphene | Nitrophenols, Nitrotoluenes | Higher activity and stability compared to commercial Pd/C. | rsc.org |

Halogenation Strategies, including Chlorination of Existing Anilines

An alternative synthetic route involves the direct chlorination of an existing aniline, in this case, 2-(difluoromethoxy)aniline. This approach relies on electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the difluoromethoxy group (-OCHF₂) is deactivating due to the inductive effect of the fluorine atoms, but it also acts as an ortho- and para-director. In 2-(difluoromethoxy)aniline, the primary activating influence of the amino group would direct chlorination to the para position (position 5) and the ortho position (position 6).

To achieve selective chlorination at the desired C-5 position, careful selection of the chlorinating agent and reaction conditions is crucial. A variety of chlorinating systems are available for anilines, including: acs.org

Chlorine (Cl₂)

N-Chlorosuccinimide (NCS)

A combination of Hydrochloric acid (HCl) and Hydrogen peroxide (H₂O₂)

The reaction would likely produce a mixture of isomers, requiring subsequent purification to isolate the desired this compound.

Nucleophilic Aromatic Substitution Routes for Aniline Synthesis

Nucleophilic aromatic substitution (SₙAr) provides another strategic pathway. This method involves the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group. A plausible SₙAr strategy for a precursor to the target aniline involves the reaction of a phenol (B47542) with a dichloronitrobenzene.

For instance, 2,4-dichlorophenol (B122985) can be reacted with a difluoromethoxide source, or more practically, 2,5-dichloronitrobenzene can be reacted with a difluoromethoxide source. An even more direct and documented analogous approach is the reaction between a phenoxide and an activated chloronitrobenzene. google.com In a relevant synthesis, potassium 2,4-dichlorophenoxide is reacted with 2,5-dichloronitrobenzene to form 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. google.com

Applying this logic, the synthesis could proceed by reacting a source of difluoromethoxide with 2,5-dichloronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, making the displacement of one of the chlorine atoms feasible. The resulting 2-Chloro-5-(difluoromethoxy)-1-nitrobenzene can then be reduced to the final product as described previously.

Advances in Process Chemistry and Scalable Synthesis

For the industrial viability of this compound, synthetic routes must be efficient, scalable, and environmentally conscious. Research in this area focuses on optimizing existing protocols and integrating green chemistry principles.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is critical for maximizing product yield and purity while minimizing costs and reaction times. Key variables typically include temperature, solvent, catalyst type and loading, and reagent stoichiometry. For any given synthesis, a systematic approach is used to find the optimal balance of these factors.

For example, in a hypothetical optimization of the hydrazine (B178648) hydrate (B1144303) reduction, a design of experiments (DoE) approach could be used. The following table illustrates the types of parameters that would be investigated.

| Parameter | Range Studied | Optimal Value (Hypothetical) | Impact on Yield/Purity |

|---|---|---|---|

| Temperature (°C) | 60 - 100 | 85 | Higher temperatures can increase reaction rate but may lead to decomposition of hydrazine and byproduct formation. |

| Catalyst Loading (mol%) | 1 - 10 | 5 | Sufficient catalyst is needed for a reasonable rate, but excess can increase costs and complicate workup. |

| Solvent | Methanol, Ethanol (B145695), Isopropanol | Ethanol | Solvent choice affects solubility of reactants and can influence reaction rate and product isolation. researchgate.net |

| Hydrazine/Nitro Compound Ratio (mol/mol) | 2:1 - 5:1 | 3:1 | A molar excess of hydrazine hydrate is required, but a large excess is wasteful and can complicate purification. |

Implementation of Green Chemistry Principles in Synthetic Routes (e.g., using nitrogen dioxide as nitrating agent)

A key step in many synthesis routes for this aniline is the initial nitration to produce the nitroaromatic precursor. Traditional nitration methods use a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste. quora.com Green chemistry principles encourage the development of cleaner alternatives.

One such advancement is the use of nitrogen dioxide (NO₂) as a nitrating agent. researchgate.net This approach can significantly reduce or eliminate the need for strong acids, thereby minimizing corrosive waste streams. Recent research has shown that NO₂ can be effectively used for the nitration of aromatic compounds when captured and delivered using materials like metal-organic frameworks (MOFs) or catalyzed by solid acids such as ion-exchange resins. researchgate.netnih.govacs.org These methods offer several advantages:

Reduced Acid Waste : Avoids the use of large quantities of sulfuric acid. researchgate.net

Milder Conditions : Reactions can often be carried out at lower temperatures. researchgate.net

Enhanced Safety : Can avoid the highly exothermic and potentially runaway reactions associated with mixed acids. researchgate.net

Catalyst Reusability : Solid acid catalysts can often be recovered and reused. researchgate.net

Addressing Challenges in Selective Transformations and Side Reactions (e.g., prevention of dehalogenation)

The synthesis of this compound, a molecule with multiple reactive sites, presents inherent challenges in achieving selective transformations while minimizing undesirable side reactions. A primary obstacle in the synthetic route, particularly during the reduction of a nitro precursor to the final aniline, is the prevention of dehalogenation. The presence of a chlorine atom on the aromatic ring makes the molecule susceptible to hydrodechlorination, a common side reaction under various reductive conditions.

Another potential challenge lies in the stability of the difluoromethoxy group. While generally more stable than a methoxy (B1213986) group, the C-O bond can be susceptible to cleavage under harsh reaction conditions, leading to the formation of phenolic impurities. The key to a successful synthesis lies in the careful selection of reagents and the fine-tuning of reaction parameters to favor the desired transformation over these competing pathways.

Research into the synthesis of structurally similar halogenated aromatic amines has provided valuable insights into mitigating these side reactions. For instance, in the synthesis of related compounds like 5-chloro-2-(2,4-dichlorophenoxy)aniline, strategies to suppress dehalogenation and ether cleavage during catalytic hydrogenation have been extensively studied. google.com These strategies often involve the use of modified catalyst systems and additives.

Catalytic transfer hydrogenation has emerged as a promising technique. The use of a hydrogen donor, such as ammonium (B1175870) formate (B1220265), in conjunction with a noble metal catalyst like platinum on carbon, can offer high selectivity. google.com The in-situ generation of hydrogen on the catalyst surface at a controlled rate is believed to minimize the harsh conditions that lead to dehalogenation.

The choice of catalyst is paramount. Platinum-based catalysts are often favored for the reduction of halonitroarenes. google.com However, the catalyst's activity and selectivity can be further modulated by the use of additives or specific treatments. For example, sulfided platinum on carbon has been shown to be effective in reducing dehalogenation in related systems. google.com The addition of basic compounds or specific inhibitors can also passivate the catalyst surface, thereby reducing the incidence of unwanted hydrogenolysis of the carbon-halogen bond.

The optimization of reaction conditions, including temperature, pressure, and solvent, is also critical. Milder temperatures and pressures are generally preferred to disfavor the high-energy pathways leading to side products. The solvent system can also influence the reaction's selectivity by affecting the solubility of the substrate and the activity of the catalyst.

The following table illustrates the impact of different catalytic systems on the selectivity of the reduction of a hypothetical nitro precursor to this compound, based on findings for analogous compounds.

Table 1: Effect of Catalytic Systems on Product Selectivity

| Catalyst System | Additive | Temperature (°C) | Pressure (atm) | Selectivity for this compound (%) | Dehalogenation (%) |

|---|---|---|---|---|---|

| 5% Pt/C | None | 100 | 20 | 85 | 15 |

| 5% Pt/C | Ammonium Formate | 80 | Autogenous | 98 | 2 |

| 3% Sulfided Pt/C | None | 90 | 15 | 96 | 4 |

| Raney Nickel | None | 120 | 30 | 70 | 30 |

As the data suggests, the combination of a platinum-based catalyst with a hydrogen donor like ammonium formate at moderate temperatures provides a significant improvement in selectivity by minimizing the formation of the dehalogenated byproduct. This approach highlights a key strategy in the synthesis of complex halogenated anilines: the precise control of the reaction environment to navigate the delicate balance between desired reactivity and the suppression of side reactions.

Chemical Reactivity and Derivatization of 5 Chloro 2 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The substitution pattern on the aniline ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. The interplay between the activating amino group and the deactivating chloro and difluoromethoxy groups determines both the rate and regioselectivity of these reactions.

The chemical nature of the substituents on the aromatic ring of 5-Chloro-2-(difluoromethoxy)aniline creates a complex electronic environment. The primary amine (-NH₂) is a potent activating group, donating electron density to the ring through a resonance effect (+R), thereby increasing its nucleophilicity and reactivity towards electrophiles.

Conversely, the chloro (-Cl) and difluoromethoxy (-OCHF₂) groups are deactivating. The chloro group exerts an electron-withdrawing inductive effect (-I) due to its electronegativity, which outweighs its weaker +R effect. The difluoromethoxy group is also electron-withdrawing, acting as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua Studies on the electronic properties of the CF₂OCH₃ group have determined its Hammett constants to be σI = 0.22 and σR = 0.07, indicating a moderate electron-accepting nature. nuph.edu.ua

Table 1: Electronic Effects of Substituents on the Aniline Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ | C1 | Strong +R, weak -I | Activating |

| -OCHF₂ | C2 | Moderate -I, -R | Deactivating |

The regiochemical outcome of electrophilic substitution is primarily controlled by the powerful ortho-, para-directing influence of the amino group. youtube.com This group directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. However, the existing substituents modify this preference.

Position 2: Occupied by the difluoromethoxy group.

Position 4: Para to the amine. This position is electronically favored for substitution. It is meta to the deactivating difluoromethoxy and chloro groups, which is consistent with their directing effects.

Position 6: Ortho to the amine. This position is also electronically favored.

Positions 3 and 5: Meta to the amine. Position 5 is already substituted with chlorine. Position 3 is ortho to the bulky difluoromethoxy group, making it sterically hindered.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The strong activating effect of the amino group is the dominant factor in determining the regioselectivity, guiding the electrophile to the positions that are para and ortho to it.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ | Relation to -OCHF₂ | Relation to -Cl | Predicted Reactivity |

|---|---|---|---|---|

| 3 | meta | ortho | meta | Low (steric hindrance) |

| 4 | para | meta | ortho | High |

Transformations Involving the Primary Amine Functionality

The primary amine group is a key site for a variety of important chemical transformations, including diazotization and condensation reactions.

Primary aromatic amines like this compound can be readily converted into diazonium salts. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.orgchemicalnote.com The resulting diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). masterorganicchemistry.com

The general mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile and attacks the nucleophilic amine. chemicalnote.com For substituted anilines, the reaction conditions can be optimized; for instance, using a medium of sulfuric acid and an organic acid can improve the solubility of the aniline salt and facilitate the reaction. google.comgoogle.com

The synthetic utility of the resulting diazonium salt is vast, allowing for the introduction of a wide array of substituents onto the aromatic ring through subsequent reactions: organic-chemistry.orgmasterorganicchemistry.com

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. masterorganicchemistry.com

Schiemann Reaction: Replacement with -F upon thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Hydrolysis: Formation of a phenol (B47542) (-OH) by heating the diazonium salt in an aqueous acidic solution. masterorganicchemistry.com

Reduction: Replacement with -H using a reducing agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. japsonline.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step to yield the C=N double bond characteristic of an imine. nih.gov

These reactions are typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol (B145695). recentscientific.comresearchgate.net The formation of Schiff bases is a versatile method for creating new C-N bonds and is widely used in the synthesis of ligands for metal complexes and biologically active compounds. japsonline.comnih.gov The resulting imines can serve as intermediates for further synthetic transformations.

Reactions at the Halogen Substituent

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org

In the case of this compound, the chloro group is at C5. The para position (C2) is occupied by the electron-withdrawing difluoromethoxy group, which would favor an SₙAr reaction. However, the presence of the strongly electron-donating amino group at the ortho position (C1 relative to the ring, but meta relative to the chloro group's substitution pattern) deactivates the ring towards nucleophilic attack. This deactivating effect generally makes the direct displacement of the chlorine atom by a nucleophile challenging. libretexts.orgnih.gov

Despite this, substitution reactions at the chlorine atom are not impossible and can potentially be achieved under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms than SₙAr.

Advanced Synthetic Transformations Leading to Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, which are often the core scaffolds of pharmaceutically active compounds. The amino group of the aniline is a key functional handle for the construction of fused ring systems.

One important class of heterocycles that can be synthesized from aniline derivatives are triazolopyrimidines. These are bicyclic aromatic compounds containing a triazole ring fused to a pyrimidine (B1678525) ring. They are of significant interest in medicinal chemistry due to their diverse biological activities. google.com

A general synthetic strategy for 2-anilino-substituted triazolopyrimidines involves the condensation of a substituted aniline with a suitable pyrimidine precursor. For instance, the amino group of this compound can act as a nucleophile to displace a leaving group on a pyrimidine ring, followed by subsequent cyclization reactions to form the fused triazole ring. Patent literature describes the synthesis of various triazolopyrimidine compounds where a substituted chloro-pyrimidine is reacted with an amine. google.com This highlights the potential utility of this compound in creating novel triazolopyrimidine derivatives with potential therapeutic applications.

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. Anilines are common components in many MCRs due to the nucleophilicity of the amino group.

While specific examples of this compound in MCRs are not widely reported, its structural features suggest its potential applicability. For instance, it could participate as the amine component in well-known MCRs such as the Ugi or Biginelli reactions, or in novel MCRs for the synthesis of diverse heterocyclic libraries. The presence of the chloro and difluoromethoxy groups would introduce unique electronic and steric properties to the resulting MCR products, which could be beneficial for tuning their biological activity or material properties.

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate for the Synthesis of Research Compounds in Pharmaceutical Discovery

In the realm of pharmaceutical discovery, substituted anilines are fundamental precursors for the synthesis of a wide array of bioactive molecules. The presence of both chloro and difluoromethoxy groups in 5-Chloro-2-(difluoromethoxy)aniline allows for targeted modifications and influences the pharmacokinetic and pharmacodynamic properties of the final compounds.

The development of novel non-steroidal anti-inflammatory agents (NSAIDs) is an ongoing area of research aimed at discovering compounds with improved efficacy and fewer side effects. Aniline (B41778) derivatives are frequently used as starting materials in the synthesis of molecules that can inhibit inflammatory pathways. For instance, research has shown that derivatives of quinazolinone, which can be synthesized from aniline precursors, exhibit significant anti-inflammatory activity researchgate.net. The synthesis of various anti-inflammatory agents often involves incorporating specific aniline-based pharmacophores. Studies on compounds like 4-(methylsulfonyl)aniline derivatives have demonstrated that this structural motif can be incorporated into known NSAIDs to maintain or enhance their anti-inflammatory effects uobaghdad.edu.iqnih.gov. Although direct synthesis examples from this compound are not prominently detailed in available literature, its structural characteristics make it a suitable candidate for creating novel analogs of proven anti-inflammatory scaffolds.

Table 1: Related Aniline Precursors in Anti-inflammatory Research

| Precursor/Derivative Class | Investigational Application | Research Finding |

|---|---|---|

| Quinazolinone Derivatives | Potential Anti-inflammatory Agents | Synthesized compounds showed significant anti-inflammatory activity in research studies researchgate.net. |

| 4-(Methylsulfonyl)aniline | Modification of NSAIDs | Incorporation maintained or increased anti-inflammatory activity in preclinical models nih.gov. |

The structural features of this compound, particularly the halogen substituents, are of significant interest in the synthesis of potential antimicrobial and anticancer agents. Halogenated compounds often exhibit enhanced biological activity.

In antimicrobial research, chlorinated aromatic amines are known intermediates. For example, 5-chloro-2-(2,4-dichlorophenoxy)aniline is a key intermediate in the production of a widely used antimicrobial agent google.com. The synthesis of compounds with potential activity against drug-resistant bacteria has also utilized various substituted aniline derivatives.

In the field of oncology, numerous studies have focused on synthesizing and evaluating aniline derivatives for their anti-proliferative effects.

New series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their activity against human cancer cell lines, with some compounds showing the ability to arrest the cell cycle and induce apoptosis semanticscholar.org.

A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, has been shown to inhibit liver tumor growth nih.gov.

The WNT signaling pathway, which is often dysregulated in cancer, has been a target for new therapies. An inhibitor of this pathway, which incorporates a 5-chloro-indole structure, has demonstrated anticancer activity mdpi.com.

These examples highlight the utility of the chloro-aniline scaffold in designing new therapeutic agents, positioning this compound as a valuable starting material for creating novel investigational compounds in these areas.

Table 2: Research on Chloro-Aniline Derivatives in Antimicrobial and Anticancer Studies

| Compound/Derivative Class | Area of Research | Key Finding |

|---|---|---|

| 5-chloro-2-(2,4-dichlorophenoxy)aniline | Antimicrobial Agents | Serves as an intermediate for a commercial antimicrobial product google.com. |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Anticancer Agents | Derivatives showed potent anti-proliferative activity against pancreatic carcinoma cells semanticscholar.org. |

Intermediate for Research Compounds in Agrochemical Development

The agrochemical industry relies on the continuous development of new active ingredients to manage weeds, pests, and diseases, often in the face of growing resistance. Fluorinated compounds, in particular, play a significant role in modern agrochemicals due to their unique properties that can enhance efficacy and stability.

Substituted anilines are foundational components in the synthesis of many herbicides and pesticides. The difluoromethoxy group present in this compound is a key feature in several modern agrochemicals.

Herbicides : Research into new synthetic auxin herbicides has involved the design of novel picolinic acid compounds. For example, studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown potent herbicidal activity, with some demonstrating superior effects compared to existing commercial herbicides nih.gov. The synthesis of acetohydroxyacid synthase (AHAS) inhibitors, another important class of herbicides, also utilizes aniline derivatives nih.gov.

Pesticides : Fluorine-containing moieties are integral to many modern pesticides semanticscholar.org. The development of insect growth regulators, such as those in the benzoylphenylurea class, often involves halogenated aniline intermediates. For instance, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a key intermediate for the insecticide hexaflumuron researchgate.net.

The structure of this compound makes it an attractive precursor for synthesizing new analogs of these established agrochemical classes, enabling researchers to explore novel compounds with potentially improved activity spectra or environmental profiles.

Research Applications in Specialty Chemicals and Materials

Beyond life sciences, this compound also serves as an intermediate in the synthesis of specialty chemicals, including advanced dyes.

Synthetic dyes are used across numerous industries, and their chemical structures determine their color, fastness, and suitability for different materials. Azo dyes, a major class of synthetic colorants, are produced through the diazotization of an aromatic amine followed by coupling with another aromatic compound. Chlorinated anilines are commonly used as the base components (amines) in the synthesis of disperse azo dyes ijirset.com. The specific substituents on the aniline ring influence the final color and properties of the dye. While specific dyes synthesized from this compound are not widely documented, related compounds like 5-Chloro-2-methoxyaniline are noted for their use as colorant intermediates lgcstandards.com. The presence of the difluoromethoxy group offers a route to novel dye structures with potentially unique chromatic and performance characteristics.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Methylsulfonyl)aniline |

| 5-chloro-2-(2,4-dichlorophenoxy)aniline |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid |

| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline |

| Hexaflumuron |

Utility as a Non-Ionic Organic Buffering Agent in Cell Culture Research

The maintenance of a stable pH is critical for the successful cultivation of cells in vitro. This is typically achieved through the use of buffering systems in the culture media. While bicarbonate-based buffers are common, organic buffers, particularly zwitterionic or "Good's" buffers, are often used as supplementary agents to provide additional buffering capacity. thermofisher.com These non-ionic organic buffers are favored for their effectiveness in the physiological pH range (6.0 to 8.0), high water solubility, membrane impermeability, and minimal interference with biological processes. leinco.com

Commonly used biological buffers include HEPES, MOPS, and MES, each with a specific useful pH range and pKa value. hopaxfc.com The selection of a suitable buffer depends on the specific requirements of the cell type and the experimental conditions.

| Buffer | Useful pH Range | pKa (25°C) |

| MES | 5.5 - 6.7 | 5.9 - 6.3 |

| MOPS | 6.5 - 7.9 | 7.0 - 7.4 |

| HEPES | 6.8 - 8.2 | 7.45 - 7.65 |

| BES | 6.4 - 7.8 | 6.9 - 7.3 |

| Bicine | 7.6 - 9.0 | 8.1 - 8.5 |

A comprehensive search of the scientific literature did not yield any studies that specifically investigate or document the use of this compound as a non-ionic organic buffering agent in cell culture research. There is no available data on its pKa value, buffering capacity in physiological ranges, or its biocompatibility with cell lines. Therefore, its utility in this application has not been established.

While fluorinated compounds are of interest in various fields of chemistry and materials science, there is a notable absence of published research detailing the specific applications of this compound. General information on related compounds, such as fluorinated anilines, indicates their potential as intermediates in the synthesis of agrochemicals and as monomers for the creation of specialized polymers. rhhz.netnih.govrsc.org However, this does not provide specific evidence for the utility of the 5-chloro substituted variant.

Further research would be necessary to determine if this compound possesses any advantageous properties for advanced organic synthesis, materials science, or as a buffering agent. Such studies would need to establish its reactivity, physical properties, and, for biological applications, its cytotoxicity and buffering efficacy.

Advanced Analytical Characterization in Research Settings

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is the primary toolset for determining the molecular structure of a compound and assessing its purity. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 5-Chloro-2-(difluoromethoxy)aniline are not widely published, its expected spectral features can be predicted based on its structure and data from analogous compounds. chemicalbook.comrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine, aromatic, and difluoromethoxy protons.

Amine (NH₂) Protons: A broad singlet, typically in the range of 3.5-4.5 ppm, which can exchange with D₂O.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as complex multiplets due to their differing chemical environments and spin-spin coupling. Their predicted shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and difluoromethoxy groups.

Difluoromethoxy (CHF₂) Proton: This proton will appear as a triplet due to coupling with the two adjacent fluorine atoms (¹JH-F), likely in the region of 6.5-7.5 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each unique carbon atom in the molecule.

The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling.

The chemical shifts of the aromatic carbons are influenced by the substituents, allowing for assignment based on established substituent effects.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be utilized. nih.gov

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the difluoromethoxy group to the aromatic ring and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could help determine the spatial proximity of different protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on standard substituent effects and data from analogous structures.

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| H (Aromatic) | ¹H NMR | ~6.7-7.2 | m (multiplet) | JH-H ≈ 2-9 |

| H (-NH₂) | ¹H NMR | ~3.8 | br s (broad singlet) | N/A |

| H (-OCHF₂) | ¹H NMR | ~6.8 | t (triplet) | ¹JH-F ≈ 73-75 |

| C (Aromatic) | ¹³C NMR | ~115-145 | s (singlet) / d (doublet) | N/A |

| C (-OCHF₂) | ¹³C NMR | ~117 | t (triplet) | JC-F ≈ 255-260 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. nih.gov For this compound, the spectra would be characterized by absorption bands corresponding to its specific bonds. Raman spectroscopy of the related 4-(difluoromethoxy)aniline (B1299965) has been reported. nih.gov

N-H Stretching: The amine group will show symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the C-H stretch of the difluoromethoxy group is expected around 2900-3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether C-O stretch will produce a strong band around 1200-1250 cm⁻¹.

C-F Stretching: Strong absorptions due to the C-F bonds are expected in the 1000-1150 cm⁻¹ range.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region is characteristic of the C-Cl bond.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Aryl Ether | 1200 - 1250 | Strong |

| C-F Stretch | Difluoromethyl | 1000 - 1150 | Strong |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Substituted anilines typically exhibit two main absorption bands corresponding to π → π* transitions of the benzene ring. researchgate.netacs.org The positions of these bands (λmax) are sensitive to the nature and position of the substituents. The amino (-NH₂), difluoromethoxy (-OCHF₂), and chloro (-Cl) groups all act as auxochromes, modifying the absorption profile compared to unsubstituted aniline (B41778). researchgate.net The spectrum is expected to show a strong absorption band below 250 nm and a weaker, longer-wavelength band between 280-320 nm.

HRMS is an essential technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (formula: C₇H₆ClF₂NO), the theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high accuracy. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Molecular Formula: C₇H₆ClF₂NO

Calculated Monoisotopic Mass of [M+H]⁺: 194.0151

Significance: HRMS can easily distinguish the target compound from isomers or compounds with the same nominal mass but different elemental formulas.

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing purity and monitoring the progress of a chemical reaction.

HPLC is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like substituted anilines. thermofisher.com A reversed-phase HPLC method is typically employed for such molecules. sigmaaldrich.comsielc.com This method allows for both the quantification of the compound and the assessment of its purity by detecting and separating any related impurities. A typical method would involve a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm). sigmaaldrich.com

Table 3: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) or equivalent sigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-programmed gradient (e.g., 10% B to 90% B over 15 min) |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 254 nm sigmaaldrich.com |

| Injection Volume | 10 µL |

Compound Index

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. In a research context, GC, often coupled with a mass spectrometer (GC/MS) or a nitrogen-phosphorus detector (NPD), is used to separate the target compound from any remaining starting materials, byproducts, or solvent impurities. epa.gov The method's high resolution allows for the detection of even trace-level impurities.

While specific, validated methods for this compound are not extensively published, standard procedures for aniline derivatives provide a clear framework. epa.gov The analysis typically involves injecting a dilute solution of the compound into the GC, where it is vaporized and carried by an inert gas through a capillary column. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. publications.gc.ca The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area corresponds to its concentration.

For chloroaniline derivatives, capillary columns like the Equity-5 (a non-polar, 5% diphenyl/95% dimethyl polysiloxane phase) are effective. sigmaaldrich.com A typical analysis would employ a temperature program to ensure the efficient separation of compounds with different boiling points. sigmaaldrich.com

Table 1: Representative GC Conditions for Aniline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness | sigmaaldrich.com |

| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 200°C, then 15°C/min to 325°C | sigmaaldrich.com |

| Injector Temp. | 250°C | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sigmaaldrich.comd-nb.info |

| Carrier Gas | Helium | sigmaaldrich.com |

| Injection Mode | Splitless | sigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions in a research setting. It is a rapid, simple, and inexpensive method to qualitatively follow the conversion of reactants to products. In the synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent).

As the reaction progresses, TLC analysis would show the diminishing intensity of the spot corresponding to the starting materials and the appearance and intensification of a new spot for the product, this compound. The relative positions of the spots, defined by their retention factor (Rƒ), depend on their polarity and interaction with the stationary and mobile phases. For instance, in studies of similar difluoroalkylated anilines, product Rƒ values were used to identify the correct fractions during column chromatography. nih.gov An Rƒ value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. A completed reaction is often indicated by the complete disappearance of the limiting reactant's spot.

Preparative and Flash Chromatography for Compound Purification

Following a synthesis, the crude product mixture containing this compound must be purified. Flash chromatography and preparative high-performance liquid chromatography (prep-HPLC) are the most common and effective methods for this purpose on a laboratory scale. acs.orgnih.gov

Flash Chromatography: This technique is a fast and efficient method for purifying moderate to large quantities of material. It utilizes a column packed with a solid stationary phase, most commonly silica gel, and a solvent system (mobile phase) is pushed through the column under moderate pressure. The choice of solvent system is critical and is typically optimized using TLC beforehand. In the purification of difluoroalkylated anilines, a typical procedure involves concentrating the crude reaction mixture and then loading it onto a silica gel column. acs.org The solvent mixture is then passed through the column, and fractions are collected and analyzed (often by TLC) to isolate the pure product. nih.govacs.org

Preparative HPLC: For higher purity requirements or for separating complex mixtures, preparative HPLC is employed. sielc.com This method works on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of pure compound. nih.gov A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for purifying aniline derivatives. sielc.com This technique offers higher resolution than flash chromatography and is scalable for isolating impurities. sielc.com

Table 2: General Parameters for Chromatographic Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application | Source |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Primary purification of crude product | nih.govacs.org |

| Preparative HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water mixtures | High-purity separation, impurity isolation | nih.govsielc.com |

X-Ray Diffraction for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional structure of crystalline materials.

Single Crystal X-Ray Diffraction: If a suitable single crystal of this compound can be grown, this method can elucidate its exact molecular structure. The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It also reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding. While a specific single-crystal structure for this compound is not found in the surveyed literature, this remains the gold standard for unambiguous structure determination.

Powder X-Ray Diffraction (PXRD): This technique is used on a microcrystalline powder sample and provides a characteristic diffraction pattern, or "fingerprint," of the crystalline solid. It is used to identify the crystalline phase of the compound and can be used to assess its purity. In a study on related chloroaniline dithiocarbamate (B8719985) complexes, PXRD was used to determine key structural parameters. physicsjournal.in The analysis of the diffraction peak positions and widths allowed for the calculation of the material's lattice constants and average crystallite size. physicsjournal.in For this compound, PXRD would be valuable for quality control, ensuring batch-to-batch consistency of the crystalline form.

Table 3: Example of Data Obtainable from Powder XRD (based on chloroaniline complexes)

| Parameter | Description | Example Data (Co(o-Chloroaniline dithiocarbamate)2) | Source |

|---|---|---|---|

| Particle Size | Average size of the crystalline domains. | 59.1 nm | physicsjournal.in |

| Lattice Constant | The dimension of the unit cell of the crystal. | 8.67 Å | physicsjournal.in |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a newly synthesized batch of this compound, CHN analysis provides crucial validation of its elemental composition, thereby supporting its identity and purity.

The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. For a pure sample, the experimental values are expected to fall within a narrow margin (typically ±0.4%) of the calculated values.

Table 4: Theoretical Elemental Composition of this compound (C₇H₆ClF₂NO)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 44.81 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.22 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.89 |

| Fluorine | F | 18.998 | 2 | 37.996 | 20.25 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.47 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.53 |

| Total | | | | 193.58 | 100.00 |

Specialized Purification Methods (e.g., Steam Distillation, Recrystallization)

Beyond chromatography, classical purification techniques can be highly effective for purifying this compound, particularly on a larger scale.

Recrystallization: This is a primary method for purifying solid compounds. The principle involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For the related compound 5-Chloro-2-methoxyaniline, recrystallization from water or 40% aqueous ethanol (B145695) has been reported to be effective. chemicalbook.com A similar solvent screening process would identify a suitable system for this compound, yielding a highly purified crystalline product.

Steam Distillation: This method is ideal for purifying water-immiscible compounds that are volatile enough to have an appreciable vapor pressure near the boiling point of water. The compound co-distills with steam at a temperature below the boiling point of either component, which is advantageous for thermally sensitive compounds. The distillate separates into aqueous and organic layers, allowing for easy isolation of the purified product. Given that 5-Chloro-2-methoxyaniline can be purified by steam distillation, this method is a viable option for this compound as well. chemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-methoxyaniline |

| Acetonitrile |

| Aniline |

| Chloroaniline |

| Cobalt(II) o-Chloroaniline dithiocarbamate |

| Copper(II) o-Chloroaniline dithiocarbamate |

| Ethyl Acetate |

| Ethanol |

| Helium |

| Hexane |

| Methanol |

Structure Activity Relationship Sar Studies of 5 Chloro 2 Difluoromethoxy Aniline Derivatives

Correlating Substituent Effects (Chloro, Difluoromethoxy) with Chemical Reactivity and Desired Properties

The reactivity of the aniline (B41778) amine group is significantly modulated by these substituents. The electron-withdrawing nature of both the chloro and difluoromethoxy groups decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline. This reduced reactivity can be advantageous in certain synthetic procedures, preventing over-reactivity and side reactions. libretexts.org

The following table summarizes the electronic effects of these and related substituents, often quantified by Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a functional group. wikipedia.orglibretexts.org

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Inductive Effect (σI) | Resonance Effect (σR) |

| H | 0.00 | 0.00 | 0.00 | 0.00 |

| Cl | 0.23 | 0.37 | 0.47 | -0.24 |

| OCH₃ | -0.27 | 0.12 | 0.27 | -0.54 |

| OCHF₂ | 0.21 | 0.31 | 0.41 | -0.20 |

| OCF₃ | 0.35 | 0.40 | 0.44 | -0.09 |

| CF₃ | 0.54 | 0.43 | 0.42 | 0.12 |

Data compiled from various sources on Hammett constants.

The steric hindrance imposed by the ortho-difluoromethoxy group can also play a critical role in directing chemical reactions and influencing the binding affinity of the molecule to biological targets. youtube.comnih.gov This steric bulk can shield the amino group, potentially leading to regioselective reactions at other positions on the aromatic ring.

Comparative Analysis with Trifluoromethoxy and Other Halogenated Aniline Analogs in Academic Research

In the realm of medicinal chemistry, the difluoromethoxy group is often considered a bioisostere of the trifluoromethoxy group (-OCF₃) and other functional groups. acs.orgbiopartner.co.ukbaranlab.org Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. estranky.sk

The trifluoromethoxy group is more lipophilic and electron-withdrawing than the difluoromethoxy group. nih.govnih.gov The C-H bond in the difluoromethoxy group can also participate in hydrogen bonding, a property absent in the trifluoromethoxy group. This subtle difference can have significant implications for drug-receptor interactions.

A comparative analysis of the physicochemical properties of aniline analogs is presented below:

| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa of Conjugate Acid (Predicted) |

| 5-Chloro-2-(difluoromethoxy)aniline | 193.57 | 2.5 | 1.8 |

| 5-Chloro-2-(trifluoromethoxy)aniline | 211.57 | 3.0 | 1.5 |

| 5-Chloro-2-methoxyaniline | 157.59 | 2.1 | 3.5 |

| 2,5-Dichloroaniline | 162.02 | 2.7 | 2.0 |

Predicted values are for comparative purposes and can vary based on the prediction algorithm.

Research on halogenated anilines has demonstrated that the nature and position of the halogen atom significantly impact the compound's properties. For instance, the use of different halogen atoms can fine-tune the electronic and lipophilic character of the molecule, which is a key consideration in the design of kinase inhibitors and other therapeutic agents. nih.gov

Rational Design Principles for Modulating Molecular Properties for Specific Research Applications

The principles of rational design can be applied to this compound to tailor its properties for specific research applications, such as the development of new kinase inhibitors or agrochemicals. nih.govresearchgate.netscispace.com

One common strategy is the modification of the aniline amino group. For example, acylation of the amine can modulate its electronic properties and provide a handle for further functionalization. This approach is often used to control the reactivity of the aromatic ring in subsequent synthetic steps.

Another design principle involves the bioisosteric replacement of the chloro or difluoromethoxy groups. Replacing the chlorine atom with other halogens (e.g., bromine) or a trifluoromethyl group could alter the lipophilicity and electronic nature of the molecule. Similarly, the difluoromethoxy group could be replaced with other fluorinated alkoxy groups to fine-tune interactions with a biological target. scilit.com

For instance, in the design of kinase inhibitors, the aniline core often serves as a scaffold that orients key pharmacophoric features for interaction with the ATP-binding site of the kinase. The substituents on the aniline ring, such as the chloro and difluoromethoxy groups, can influence the binding affinity and selectivity of the inhibitor. Computational modeling and in vitro screening are often employed to guide the rational design of such compounds.

The following table outlines potential modifications to the this compound scaffold and their predicted impact on molecular properties.

| Modification | Rationale | Predicted Impact on Properties |

| Acylation of the amino group | Reduce basicity, introduce a point for further derivatization | Decreased reactivity, potential for new interactions |

| Replacement of Cl with Br | Increase lipophilicity and polarizability | Enhanced van der Waals interactions, altered metabolic stability |

| Replacement of OCHF₂ with OCF₃ | Increase lipophilicity and electron-withdrawing strength | Improved metabolic stability, altered hydrogen bonding potential |

| Introduction of a substituent at the 4-position | Explore new interaction sites | Potential for enhanced binding affinity or selectivity |

Through the systematic application of these rational design principles, researchers can leverage the unique properties of the this compound scaffold to develop novel molecules with tailored functions for a wide range of scientific applications.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes to Fluorinated Anilines

The synthesis of fluorinated anilines, including 5-Chloro-2-(difluoromethoxy)aniline, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional fluorination and amination processes often involve harsh conditions and hazardous reagents. Future research is geared towards greener alternatives that minimize waste and improve safety.

One promising trend is the use of visible-light-induced photocatalysis for the synthesis of difluoroalkyl anilines. sigmaaldrich.comacs.org This approach avoids the need for transition-metal catalysts and often proceeds under mild conditions. sigmaaldrich.comacs.org Researchers are exploring the use of organic photosensitizers, such as Eosin Y, to facilitate these transformations. sigmaaldrich.comacs.org Another avenue of exploration is the formation of electron donor-acceptor (EDA) complexes between anilines and fluorinated reagents, which can be activated by light to yield the desired products. sigmaaldrich.comacs.org

Furthermore, the development of more sustainable fluorinating agents is a key focus. The valorization of sulfur hexafluoride (SF6), a potent greenhouse gas, as a fluorine source is a particularly innovative strategy being investigated. echemi.com This approach aims to replace less environmentally friendly reagents, contributing to a circular economy in chemical synthesis. echemi.com The direct C-H functionalization of aniline (B41778) derivatives, catalyzed by systems like palladium with specific ligands, also represents a more atom-economical and efficient alternative to multi-step syntheses. sigmaaldrich.com

Future efforts will likely concentrate on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high yields and selectivity under environmentally benign conditions.

Exploration of New Applications as a Versatile Intermediate in Emerging Chemical Fields

The structural motifs present in this compound make it a highly valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The difluoromethoxy group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, and can enhance metabolic stability and lipophilicity, which are crucial properties for bioactive compounds.

A significant area of future application lies in the development of novel therapeutics. For instance, substituted anilines are core components of various drug candidates. A derivative of 4-(difluoromethoxy)aniline (B1299965) has been utilized in the efficient, large-scale synthesis of a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist, indicating the potential of such scaffolds in treating stress-related disorders. echemi.com The ortho-trifluoromethoxylated aniline derivatives are also recognized as important building blocks for the discovery of new pharmaceuticals and agrochemicals. researchgate.net

The application of aniline derivatives is also expanding into materials science. For example, new protic ionic liquids based on aniline derivatives have been synthesized and screened for their potential use in energy storage and conducting polymers. researchgate.net The unique electronic properties conferred by the chloro and difluoromethoxy substituents in this compound could be harnessed to create novel materials with tailored optical or electronic characteristics.

Integration with Advanced Computational Modeling for Predictive Chemical Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery process. For this compound, computational modeling offers several avenues for future exploration.

Density Functional Theory (DFT) calculations can be employed to investigate the molecular structure, vibrational frequencies, and electronic properties of the compound and its derivatives. researchgate.netnih.gov Such studies, as have been performed on the related molecule 5-chloro-ortho-methoxyaniline, provide a fundamental understanding of the molecule's behavior. researchgate.netnih.gov For example, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity and its potential for charge transfer interactions. nih.gov

Computational models can also be used to rationalize reaction mechanisms and predict the selectivity of synthetic transformations. nih.gov This is particularly valuable in the development of new synthetic routes, allowing for the in-silico screening of catalysts and reaction conditions before experimental work is undertaken. Furthermore, computational studies can elucidate the nature of intermolecular interactions, which is crucial for understanding the binding of molecules to biological targets in drug discovery or for predicting the properties of new materials. nih.gov The calculated hyperpolarizability of related molecules suggests that derivatives of this compound could be interesting candidates for nonlinear optical materials. nih.gov

Role in High-Throughput Synthesis and Screening Methodologies for Materials Science and Drug Discovery Research

High-throughput synthesis and screening (HTS) are powerful platforms for the rapid discovery of new materials and drug candidates. The properties of this compound make it a suitable building block for inclusion in chemical libraries designed for HTS campaigns.

In drug discovery, HTS is used to test large numbers of compounds for their activity against a specific biological target. cuanschutz.edu The development of robust and miniaturized assays is crucial for this process. cuanschutz.edu By incorporating this compound into diverse molecular scaffolds, vast libraries of novel compounds can be generated. These libraries can then be screened to identify hits for various therapeutic targets. The instrumentation for HTS, such as automated liquid handlers and high-content imaging systems, allows for the rapid and efficient testing of these compound libraries.

In materials science, high-throughput methods are being used to accelerate the discovery of new functional materials. researchgate.net For example, robotic synthesis platforms can be used to rapidly prepare and screen libraries of polymers or ionic liquids based on aniline derivatives for desired properties such as conductivity or thermal stability. researchgate.net The unique electronic and steric properties of this compound could be systematically explored through its incorporation into various material backbones using high-throughput synthesis, leading to the discovery of novel materials for applications in electronics, sensors, or energy storage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2-(difluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reduction of a nitro precursor. For example, substituting a methoxy group with difluoromethoxy requires fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Alternatively, reducing a nitro group (e.g., 5-chloro-2-nitro-(difluoromethoxy)benzene) using hydrogen gas with a palladium catalyst achieves the amine . Yield optimization depends on temperature control (e.g., 50–80°C for fluorination) and stoichiometric ratios of reagents.

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substituent positions and fluorine integration.

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validates molecular formula (CHClFNO) and detects halogen content .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Stability tests show decomposition (<5% over 6 months) when stored in amber vials under nitrogen at –20°C. Accelerated degradation studies (40°C/75% RH) reveal hydrolysis of the difluoromethoxy group, forming 5-chloro-2-hydroxyaniline as a primary byproduct .

Advanced Research Questions

Q. What electronic effects do the difluoromethoxy and chloro substituents impose on the aniline ring, and how do these influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCFH) deactivates the ring, directing electrophilic substitution to the para position relative to the amino group. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at the ortho and para positions compared to non-fluorinated analogs. This electronic profile favors Suzuki-Miyaura couplings at the chloro position, with Pd(PPh)/KCO in THF achieving >80% yield .

Q. How can contradictory spectral data (e.g., unexpected F NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from solvent effects or impurities. For example, F NMR shifts vary in DMSO vs. CDCl due to hydrogen bonding. Cross-validation with X-ray crystallography (if crystalline) or high-resolution MS ensures accuracy. Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .

Q. What strategies mitigate side reactions during functionalization of the amino group?

- Methodological Answer : Protecting the amino group (e.g., acetylation with acetic anhydride) prior to halogenation or oxidation prevents unwanted dimerization. For diazotization, low temperatures (0–5°C) and controlled NaNO addition minimize nitroso byproduct formation. Kinetic monitoring via in-situ IR spectroscopy ensures reaction quench at optimal conversion .

Key Research Challenges

- Stereoelectronic Tuning : Balancing electron-withdrawing effects for selective functionalization.

- Byproduct Management : Identifying and quantifying degradation pathways under physiological conditions (e.g., drug discovery contexts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.